(+)-N-Methylpseudoephedrine
Overview
Description
This would typically include the compound’s chemical formula, its molecular weight, and its classification (e.g., is it an alkaloid, a steroid, etc.).
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents used, the conditions of the reaction (temperature, pressure, etc.), and the yield of the product.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Analytical Methods Development
One significant application of (+)-N-Methylpseudoephedrine is in the development of analytical methods for detecting various ephedrine alkaloids. Niemann and Gay (2003) developed an HPLC method with on-line cleanup for determining ephedrine alkaloids, including (+)-N-Methylpseudoephedrine, in dietary supplements. This method offers a reliable way to measure the concentration of these compounds in finished products (Niemann & Gay, 2003).
Pharmacokinetics and Tissue Distribution Studies
Research into the pharmacokinetics and tissue distribution of various ephedrine alkaloids includes studies on (+)-N-Methylpseudoephedrine. For instance, a study by Meririnne et al. (2004) investigated the pharmacokinetics and tissue distribution of different stereoisomers of ephedrine alkaloids in rats, which can help understand the metabolism and biological effects of these compounds, including (+)-N-Methylpseudoephedrine (Meririnne et al., 2004).
Chemical Synthesis and Characterization
(+)-N-Methylpseudoephedrine has been utilized in chemical synthesis and characterization studies. For example, Park et al. (2007) reported on the N-Methylpseudoephedrine-mediated asymmetric syntheses of O-carboxyalkylated flavones, showcasing the chemical utility of (+)-N-Methylpseudoephedrine in producing various compounds (Park et al., 2007).
Determination in Biological Fluids and Supplements
Several studies focus on determining the presence and concentration of ephedrine alkaloids, including (+)-N-Methylpseudoephedrine, in biological fluids and dietary supplements. Trujillo and Sorenson (2003) developed a method for determining ephedrine-type alkaloids in dietary supplements and botanicals using liquid chromatography with tandem mass selective detection (Trujillo & Sorenson, 2003).
Stereochemistry and Biological Properties
Research into the stereochemistry and biological properties of ephedrine alkaloids, including (+)-N-Methylpseudoephedrine, has been conducted to better understand their pharmacological effects. Krizevski et al. (2010) investigated the composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica, providing insights into the biosynthesis and stereochemical aspects of these compounds (Krizevski et al., 2010).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It could include its toxicity, whether it’s carcinogenic, what personal protective equipment should be used when handling it, and how to dispose of it safely.
Future Directions
This could involve potential new applications for the compound, areas of research that could be explored, and how its synthesis or use could be improved.
properties
IUPAC Name |
(1S,2S)-2-(dimethylamino)-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGSUUBYTWNDP-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021166 | |
Record name | (+)-N-Methylpseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-N-Methylpseudoephedrine | |
CAS RN |
51018-28-1 | |
Record name | Methylpseudoephedrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51018-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylpseudoephedrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051018281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-N-Methylpseudoephedrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-(+)-N-Methylpseudoephedrine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLPSEUDOEPHEDRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P8GZM6LZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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